molecular formula C22H22N2O4 B11366674 N-(3,4-dimethoxybenzyl)-2-phenoxy-N-(pyridin-2-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-phenoxy-N-(pyridin-2-yl)acetamide

Cat. No.: B11366674
M. Wt: 378.4 g/mol
InChI Key: TXPLAXJISUUUEP-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-2-phenoxy-N-(pyridin-2-yl)acetamide is a complex organic compound with a molecular formula of C20H20N2O4. It is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-2-phenoxy-N-(pyridin-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde, phenoxyacetic acid, and 2-aminopyridine.

    Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with phenoxyacetic acid in the presence of a suitable catalyst to form an intermediate.

    Amidation: The intermediate is then reacted with 2-aminopyridine under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of N-[(3,4-Dimethoxyphenyl)methyl]-2-phenoxy-N-(pyridin-2-yl)acetamide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]-2-phenoxy-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]-2-phenoxy-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-2-phenoxy-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    2-(3,4-Dimethoxyphenyl)-N-(pyridin-2-yl)acetamide: Another compound with a similar core structure but different substituents.

Uniqueness

N-[(3,4-Dimethoxyphenyl)methyl]-2-phenoxy-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-phenoxy-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H22N2O4/c1-26-19-12-11-17(14-20(19)27-2)15-24(21-10-6-7-13-23-21)22(25)16-28-18-8-4-3-5-9-18/h3-14H,15-16H2,1-2H3

InChI Key

TXPLAXJISUUUEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3)OC

Origin of Product

United States

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